Methyl 2-{4-[1-(hydroxyimino)ethyl]phenoxy}acetate
Description
Structure
3D Structure
Properties
IUPAC Name |
methyl 2-[4-[(E)-N-hydroxy-C-methylcarbonimidoyl]phenoxy]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO4/c1-8(12-14)9-3-5-10(6-4-9)16-7-11(13)15-2/h3-6,14H,7H2,1-2H3/b12-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJNILCOUYGLIOE-XYOKQWHBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NO)C1=CC=C(C=C1)OCC(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\O)/C1=CC=C(C=C1)OCC(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations
Established Synthetic Routes to Methyl 2-{4-[1-(hydroxyimino)ethyl]phenoxy}acetate
The traditional synthesis of the target compound hinges on well-established chemical transformations, ensuring reliable access to this molecule. The primary route involves the initial synthesis of a ketone intermediate, Methyl 2-(4-acetylphenoxy)acetate, which is then converted to the final oxime product.
The formation of the phenoxyacetate (B1228835) portion of the molecule is commonly achieved through a Williamson ether synthesis. This reaction involves the nucleophilic substitution of a haloacetate by a phenoxide ion. In the context of synthesizing the precursor Methyl 2-(4-acetylphenoxy)acetate, the starting material is 4-hydroxyacetophenone. The phenolic proton of 4-hydroxyacetophenone is first deprotonated using a suitable base, such as sodium hydroxide (B78521) or potassium carbonate, to form the corresponding phenoxide. This phenoxide then acts as a nucleophile, attacking an alkyl halide, typically methyl chloroacetate (B1199739) or methyl bromoacetate, to yield the desired Methyl 2-(4-acetylphenoxy)acetate.
A typical procedure involves reacting the potassium salt of 4-hydroxyacetophenone with methyl 2-bromopropanoate (B1255678) in a solvent like dimethylformamide (DMF) under heating to produce the corresponding propanoate analog. A similar approach with methyl chloroacetate would yield the target acetate (B1210297) precursor.
| Reactant 1 | Reactant 2 | Base | Solvent | Product |
| 4-Hydroxyacetophenone | Methyl Chloroacetate | K₂CO₃ | Acetone | Methyl 2-(4-acetylphenoxy)acetate |
| 4-Hydroxyacetophenone | Methyl Bromoacetate | NaOH | DMF | Methyl 2-(4-acetylphenoxy)acetate |
The conversion of the ketone functional group in Methyl 2-(4-acetylphenoxy)acetate to a hydroxyimino group (oxime) is a standard condensation reaction. This transformation is typically carried out by reacting the ketone with hydroxylamine (B1172632) or one of its salts, such as hydroxylamine hydrochloride. The reaction is generally performed in the presence of a base, like sodium acetate or pyridine, to neutralize the liberated acid and facilitate the reaction.
The general mechanism involves the nucleophilic attack of the nitrogen atom of hydroxylamine on the electrophilic carbonyl carbon of the ketone. This is followed by dehydration to form the C=N double bond characteristic of an oxime. The reaction conditions, including pH, play a crucial role in the efficiency of oxime formation.
| Ketone Precursor | Reagent | Base | Solvent | Product |
| Methyl 2-(4-acetylphenoxy)acetate | Hydroxylamine Hydrochloride | Sodium Acetate | Ethanol (B145695)/Water | This compound |
| Methyl 2-(4-acetylphenoxy)acetate | Hydroxylamine | - | Ethanol | This compound |
Development of Novel and Efficient Synthetic Protocols
While the established routes are reliable, current research focuses on developing more efficient, selective, and environmentally benign synthetic methodologies.
A key consideration in the synthesis of this compound is the chemoselectivity of the oximation step. The precursor molecule, Methyl 2-(4-acetylphenoxy)acetate, contains both a ketone and an ester functional group. Standard oximation conditions using hydroxylamine are highly chemoselective for the ketone group, leaving the ester moiety intact. This is due to the significantly higher electrophilicity of the ketone carbonyl carbon compared to the ester carbonyl carbon. The lone pair of electrons on the oxygen atom of the ester group participates in resonance, delocalizing the positive charge on the carbonyl carbon and making it less susceptible to nucleophilic attack.
Regioselectivity is not a significant concern in this particular synthesis as there is only one ketone group available for oximation. However, in more complex analogs with multiple carbonyl groups, regioselective oximation could be achieved by exploiting differences in steric hindrance or electronic properties of the various carbonyls.
Modern synthetic chemistry places a strong emphasis on the development of environmentally friendly processes. Several green chemistry principles can be applied to the synthesis of this compound.
For the esterification step, the use of phase-transfer catalysts can enhance the efficiency of the Williamson ether synthesis, potentially allowing for the use of less hazardous solvents and lower reaction temperatures.
In the oximation step, several green alternatives to traditional methods have been explored. These include:
Solvent-free reactions: Performing the oximation by grinding the reactants together in the absence of a solvent minimizes waste and simplifies product isolation.
Use of natural acid catalysts: Employing aqueous extracts of natural products like citrus limetta fruit juice as catalysts offers a biodegradable and non-toxic alternative to conventional acid catalysts.
Ultrasound-assisted synthesis: The use of ultrasound irradiation can significantly accelerate the reaction rate, leading to shorter reaction times and potentially higher yields, often under milder conditions.
These green approaches not only reduce the environmental impact of the synthesis but can also offer economic benefits through reduced energy consumption and waste disposal costs.
Derivatization Strategies and Analog Synthesis
The presence of the oxime and ester functionalities in this compound provides ample opportunities for derivatization and the synthesis of a diverse library of analogs.
The hydroxyl group of the oxime can be alkylated or acylated to produce a variety of oxime ethers and esters. For instance, reaction with alkyl halides or sulfates in the presence of a base can yield O-alkyl oxime ethers. Similarly, acylation with acid chlorides or anhydrides can produce O-acyl oxime esters. These modifications can significantly alter the electronic and steric properties of the molecule.
The methyl ester group can be hydrolyzed to the corresponding carboxylic acid, which can then be converted into a wide range of amides, esters, and other carboxylic acid derivatives. This allows for the introduction of various functional groups and the exploration of structure-activity relationships.
Furthermore, modifications to the aromatic ring or the ethylidene chain can lead to the synthesis of a broad spectrum of analogs with potentially unique chemical and biological properties.
Modification of the Methyl Ester Group
The methyl ester group in this compound is a versatile handle for the introduction of diverse functionalities. Standard transformations such as hydrolysis, transesterification, and amidation can be employed to generate a library of analogues.
Hydrolysis: The methyl ester can be readily hydrolyzed under basic conditions to yield the corresponding carboxylic acid, 2-{4-[1-(hydroxyimino)ethyl]phenoxy}acetic acid. This reaction is typically carried out using an aqueous solution of a base like sodium hydroxide or potassium hydroxide, followed by acidification. The resulting carboxylic acid serves as a key intermediate for further derivatization, such as the formation of amides and other esters. For instance, the hydrolysis of similar ethyl phenoxyacetate derivatives is a common step in the synthesis of more complex molecules. mdpi.com
Amidation: The methyl ester can be converted into a wide range of amides by reacting it with primary or secondary amines. This reaction, known as aminolysis, can be performed by heating the ester with the desired amine. In some cases, the reaction may require a catalyst or the conversion of the ester to a more reactive acyl chloride. This approach is widely used in the synthesis of phenoxy acetamide (B32628) derivatives, which have shown a range of biological activities. nih.gov The synthesis of N-substituted 2-{4-[1-(hydroxyimino)ethyl]phenoxy}acetamides would allow for the introduction of various substituents, potentially influencing the compound's physicochemical properties.
Table 1: Examples of Methyl Ester Modifications
| Transformation | Reagents and Conditions | Product |
|---|
Structural Diversification of the Phenoxy Ring
The phenoxy ring of this compound is amenable to electrophilic aromatic substitution reactions. The ether linkage and the alkyl group are ortho-, para-directing and activating, which can influence the regioselectivity of these reactions.
Nitration: The introduction of a nitro group onto the phenoxy ring can be achieved using standard nitrating agents, such as a mixture of nitric acid and sulfuric acid. The position of nitration will be directed by the existing substituents. The ether group at position 1 and the hydroxyiminoethyl group at position 4 will influence the regioselectivity of the substitution.
Halogenation: Halogen atoms like chlorine, bromine, or iodine can be introduced onto the aromatic ring through electrophilic halogenation. This is typically carried out using a halogen in the presence of a Lewis acid catalyst (e.g., FeCl₃ or AlCl₃). The position of halogenation will be influenced by the directing effects of the existing substituents.
Friedel-Crafts Alkylation and Acylation: The phenoxy ring can also undergo Friedel-Crafts reactions to introduce alkyl or acyl groups. These reactions are catalyzed by Lewis acids and involve the reaction of the aromatic ring with an alkyl halide or an acyl halide/anhydride (B1165640).
The synthesis of various substituted phenoxyacetic acids often starts from already substituted phenols, which are then alkylated with an ester of a haloacetic acid. mdpi.commdpi.com This suggests that direct substitution on the phenoxy ring of this compound is a viable strategy for diversification.
Table 2: Potential Electrophilic Aromatic Substitution Reactions
| Reaction | Reagents | Potential Product |
|---|---|---|
| Nitration | HNO₃, H₂SO₄ | Methyl 2-{3-nitro-4-[1-(hydroxyimino)ethyl]phenoxy}acetate |
| Bromination | Br₂, FeBr₃ | Methyl 2-{3-bromo-4-[1-(hydroxyimino)ethyl]phenoxy}acetate |
| Friedel-Crafts Acylation | RCOCl, AlCl₃ | Methyl 2-{3-acyl-4-[1-(hydroxyimino)ethyl]phenoxy}acetate |
Alterations of the Hydroxyiminoethyl Moiety
The hydroxyiminoethyl group offers several possibilities for chemical modification, including reactions at the oxime hydroxyl group and transformations of the C=N double bond.
O-Alkylation and O-Acylation: The hydroxyl group of the oxime is nucleophilic and can be alkylated or acylated. O-alkylation can be achieved by treating the compound with an alkyl halide in the presence of a base. This would result in the formation of an O-alkyl oxime ether. Similarly, O-acylation can be carried out using an acyl chloride or an acid anhydride to produce an O-acyl oxime ester.
Reduction: The oxime functionality can be reduced to the corresponding amine. A variety of reducing agents can be employed for this transformation, such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation (e.g., H₂/Pd-C). This would yield Methyl 2-{4-[1-aminoethyl]phenoxy}acetate, introducing a primary amine group that can be further functionalized.
Beckmann Rearrangement: Under acidic conditions (e.g., using PCl₅, SOCl₂, or strong acids), ketoximes can undergo a Beckmann rearrangement to form amides. In the case of this compound, this rearrangement would likely lead to the formation of an N-substituted acetamide derivative. The migratory aptitude of the groups attached to the oximino carbon will determine the structure of the resulting amide.
The synthesis of oximes from the corresponding ketones is a well-established reaction, typically involving treatment with hydroxylamine hydrochloride in the presence of a base like sodium acetate. mdpi.comnih.govnih.gov This fundamental reaction is the basis for the synthesis of the parent compound and its analogues with modifications on the phenoxy ring or the ester group.
Table 3: Transformations of the Hydroxyiminoethyl Moiety
| Transformation | Reagents and Conditions | Product |
|---|---|---|
| O-Alkylation | R-X, Base | Methyl 2-{4-[1-(alkoxyimino)ethyl]phenoxy}acetate |
| O-Acylation | RCOCl or (RCO)₂O | Methyl 2-{4-[1-(acyloxyimino)ethyl]phenoxy}acetate |
| Reduction | LiAlH₄ or H₂/Catalyst | Methyl 2-{4-[1-aminoethyl]phenoxy}acetate |
| Beckmann Rearrangement | Acid catalyst (e.g., PCl₅) | N-(4-(2-methoxy-2-oxoethoxy)phenyl)acetamide |
Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for elucidating the structure of organic molecules by probing the magnetic properties of atomic nuclei. Analysis of ¹H and ¹³C NMR spectra, along with two-dimensional techniques, allows for the unambiguous assignment of all protons and carbons within the molecule.
Proton Nuclear Magnetic Resonance (¹H NMR) Analysis
Aromatic Protons: The para-substituted benzene (B151609) ring will exhibit two sets of doublet signals, characteristic of an AA'BB' system. The protons ortho to the ether linkage are expected to appear at a different chemical shift than those ortho to the hydroxyiminoethyl group due to their different electronic environments.
Methyl Protons: Two sharp singlet signals are anticipated. One corresponds to the methyl group of the acetate (B1210297) moiety (-OCH₃), and the other to the methyl group attached to the imine carbon (-C(NOH)CH₃).
Methylene (B1212753) Protons: A singlet signal is expected for the methylene protons of the acetate group (-OCH₂-).
Hydroxyl Proton: The proton of the oxime's hydroxyl group (-NOH) will likely appear as a broad singlet, and its chemical shift can be concentration and solvent-dependent.
A hypothetical ¹H NMR data table is presented below for illustrative purposes.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~11.0 | s (broad) | 1H | -NOH |
| ~7.5 | d | 2H | Ar-H (ortho to C=NOH) |
| ~6.9 | d | 2H | Ar-H (ortho to -O-) |
| ~4.6 | s | 2H | -O-CH₂ -COO- |
| ~3.7 | s | 3H | -COOCH₃ |
| ~2.1 | s | 3H | -C(=NOH)-CH₃ |
Note: This table is a prediction based on standard chemical shift values and is not based on experimental results.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis
Similarly, a ¹³C NMR spectrum would provide crucial information about the carbon skeleton of the molecule. Each unique carbon atom would give rise to a distinct signal. Predictions for the chemical shifts are as follows:
Carbonyl Carbon: The ester carbonyl carbon (-C =O) is expected to resonate at the downfield end of the spectrum, typically in the range of 165-175 ppm.
Imine Carbon: The carbon of the hydroxyimino group (->C=NOH) would also appear in the downfield region.
Aromatic Carbons: The para-substituted benzene ring will show four distinct signals. The carbon atoms directly attached to the oxygen and the hydroxyiminoethyl group (ipso-carbons) will have characteristic shifts, as will the protonated aromatic carbons.
Aliphatic Carbons: Signals for the methylene carbon of the acetate group (-OC H₂-), the methyl carbon of the acetate group (-OC H₃), and the methyl carbon of the ethylidene group (-C H₃) are expected in the upfield region of the spectrum.
A hypothetical data table for the ¹³C NMR spectrum is provided below.
| Chemical Shift (δ, ppm) | Assignment |
| ~169.0 | C =O (ester) |
| ~157.0 | Ar-C -O |
| ~150.0 | >C =NOH |
| ~130.0 | Ar-C -C=NOH |
| ~128.0 | Ar-C H (ortho to C=NOH) |
| ~115.0 | Ar-C H (ortho to -O-) |
| ~65.0 | -O-C H₂- |
| ~52.0 | -OC H₃ |
| ~12.0 | -C(=NOH)-C H₃ |
Note: This table is a prediction based on standard chemical shift values and is not based on experimental results.
Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)
To confirm the assignments made from 1D NMR spectra and to establish the connectivity between atoms, 2D NMR experiments are indispensable.
COSY (Correlation Spectroscopy): This experiment would reveal correlations between coupled protons. For instance, it would confirm the coupling between the aromatic protons on the benzene ring.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate proton signals with the signals of the carbon atoms to which they are directly attached. This would definitively link the proton signals of the methyl and methylene groups to their corresponding carbon signals.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, and to deduce structural information from its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation
High-Resolution Mass Spectrometry provides a very precise measurement of the mass-to-charge ratio (m/z) of the molecular ion. This precision allows for the determination of the elemental formula of the compound. For Methyl 2-{4-[1-(hydroxyimino)ethyl]phenoxy}acetate, the molecular formula is C₁₁H₁₃NO₄, which corresponds to a calculated exact mass of 223.0845 g/mol . chemicalregister.com An HRMS experiment would be expected to yield a molecular ion peak [M+H]⁺ at m/z 224.0917, confirming this formula.
| Ion | Calculated m/z |
| [M]⁺ | 223.0845 |
| [M+H]⁺ | 224.0917 |
| [M+Na]⁺ | 246.0733 |
Fragmentation Pattern Analysis for Structural Insights
Electron Ionization (EI) or other ionization methods can cause the molecular ion to break apart into smaller, characteristic fragment ions. Analyzing this fragmentation pattern provides valuable structural information. While specific experimental data is unavailable, likely fragmentation pathways for this compound can be predicted.
Key fragmentations might include:
Loss of the methoxy (B1213986) group (-OCH₃) from the ester.
Cleavage of the ester group, potentially losing •COOCH₃.
Fission of the ether bond, leading to ions corresponding to the phenoxy and acetate moieties.
Rearrangements and cleavages within the hydroxyiminoethyl side chain.
The analysis of these fragments would help to piece together the molecular structure, corroborating the information obtained from NMR spectroscopy.
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy
Spectroscopic methods provide valuable insights into the functional groups present in a molecule and its electronic characteristics.
Identification of Key Functional Groups
Infrared spectroscopy is a powerful tool for identifying the characteristic vibrational frequencies of functional groups. For this compound, the IR spectrum is expected to exhibit several key absorption bands that confirm its molecular structure. The presence of the oxime functionality would be indicated by a broad absorption band in the region of 3150-3650 cm⁻¹, corresponding to the O-H stretching vibration of the hydroxyl group. The C=N stretching vibration of the oxime is anticipated to appear in the range of 1620-1690 cm⁻¹.
The ester group is another significant feature of the molecule. A strong absorption band, characteristic of the C=O stretching vibration of the ester carbonyl group, is expected to be observed around 1735-1750 cm⁻¹. Furthermore, the C-O stretching vibrations of the ester and the ether linkage would likely produce distinct bands in the fingerprint region, typically between 1000 and 1300 cm⁻¹. The aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while the C=C stretching vibrations of the benzene ring would appear in the 1450-1600 cm⁻¹ region.
| Functional Group | Characteristic Absorption (cm⁻¹) |
|---|---|
| O-H (oxime) | 3150-3650 (broad) |
| C=N (oxime) | 1620-1690 |
| C=O (ester) | 1735-1750 |
| C-O (ester and ether) | 1000-1300 |
| Aromatic C-H | >3000 |
| Aromatic C=C | 1450-1600 |
Electronic Transitions and Conjugation Effects
Ultraviolet-visible spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to be dominated by absorptions arising from the substituted benzene ring and the oxime group. The benzene ring typically exhibits strong absorptions due to π→π* transitions. The presence of the para-substituted phenoxy and hydroxyiminoethyl groups will influence the position and intensity of these bands.
The acetophenone (B1666503) chromophore, a structural component of the molecule, typically shows a strong π→π* transition at shorter wavelengths and a weaker n→π* transition at longer wavelengths. The conversion of the keto group to an oxime introduces a nitrogen atom with lone pair electrons, which can also participate in n→π* transitions. The conjugation of the oxime with the phenyl ring is expected to cause a bathochromic (red) shift of the π→π* absorption band compared to unsubstituted benzene. The electronic transitions are also influenced by the solvent polarity.
X-ray Crystallography for Solid-State Structure Determination
While spectroscopic data provides valuable information about the functional groups and electronic properties, single-crystal X-ray crystallography offers a definitive determination of the three-dimensional arrangement of atoms in the solid state. Although the crystal structure of this compound is not publicly available, analysis of a closely related compound, ethyl-2-(4-aminophenoxy) acetate, provides a strong basis for predicting its solid-state behavior mdpi.com.
Crystal Packing and Intermolecular Interactions
The crystal packing of this compound is likely to be governed by a network of intermolecular interactions. The oxime group, with its hydroxyl proton and nitrogen lone pair, is a prime candidate for forming strong hydrogen bonds. It is anticipated that O-H···N hydrogen bonds could link molecules into dimers or extended chains.
| Interaction Type | Potential Participating Groups |
|---|---|
| Hydrogen Bonding | O-H (oxime) as donor, N (oxime) and O (ester/ether) as acceptors |
| C-H···O Interactions | Aromatic and aliphatic C-H bonds with ester and ether oxygens |
| π-π Stacking | Phenyl rings of adjacent molecules |
Conformational Analysis in the Solid State
The conformation of the this compound molecule in the solid state will be determined by a balance of intramolecular steric effects and intermolecular packing forces. The molecule possesses several rotatable bonds, including the C-O bonds of the ether and ester groups, and the C-C bond connecting the ethyl group to the oxime.
Structure Activity Relationship Sar and Molecular Design
Identification of Pharmacophoric and Auxophoric Groups
A pharmacophore is the essential three-dimensional arrangement of functional groups in a molecule that is responsible for its biological activity. patsnap.com Auxophoric groups, on the other hand, are parts of the molecule that are not essential for activity but can influence its pharmacokinetic and pharmacodynamic properties.
For Methyl 2-{4-[1-(hydroxyimino)ethyl]phenoxy}acetate, the key pharmacophoric features can be postulated based on the functionalities present:
Hydroxyimino (Oxime) Group (-C(CH₃)=NOH): The oxime functionality is a critical pharmacophoric feature. The nitrogen and oxygen atoms can act as hydrogen bond donors and acceptors, which are crucial for binding to biological targets. scribd.com The geometry of the oxime (E/Z isomerism) can also significantly impact the binding affinity.
Phenoxy Ring: The aromatic ring serves as a scaffold, providing a rigid framework for the spatial orientation of other functional groups. It can engage in hydrophobic and π-π stacking interactions with the target protein. mdpi.com
Acetate (B1210297) Moiety (-OCH₂COOCH₃): The ester group and the ether linkage introduce polarity and potential hydrogen bond acceptor sites. The carboxyl group, if the ester is hydrolyzed in vivo, can form strong ionic interactions. bohrium.com
| Group | Type | Potential Interactions |
| Hydroxyimino (-C(CH₃)=NOH) | Pharmacophore | Hydrogen bonding, metal chelation |
| Phenoxy Ring | Pharmacophore | Hydrophobic interactions, π-π stacking |
| Acetate Moiety (-OCH₂COOCH₃) | Pharmacophore | Hydrogen bonding, dipole-dipole interactions |
| Ethylidene Methyl (-CH₃) | Auxophore | Steric influence, lipophilicity modulation |
| Acetate Methyl (-OCH₃) | Auxophore | Metabolic stability, solubility |
Influence of Substituent Variations on Biological Activity
Modifying the substituents on the core structure of this compound can significantly alter its biological activity. SAR studies on related phenoxyacetic acid and oxime derivatives provide a basis for predicting these effects. mdpi.comnih.gov
Substitutions on the Phenoxy Ring:
The electronic properties and size of substituents on the aromatic ring can drastically affect activity.
Electron-Withdrawing Groups (e.g., -Cl, -NO₂): The introduction of electron-withdrawing groups can alter the pKa of the oxime hydroxyl group, potentially enhancing its hydrogen bonding capability. mdpi.com It can also influence the molecule's susceptibility to metabolic transformations.
Electron-Donating Groups (e.g., -OCH₃, -CH₃): These groups can increase the electron density of the aromatic ring, potentially enhancing π-π stacking interactions. They can also impact the lipophilicity of the compound.
Modifications of the Hydroxyimino Group:
The oxime moiety is a prime target for modification.
Alkylation of the Oxime Oxygen (-C=N-OR): Converting the hydroxyl group to an ether can change the hydrogen bonding profile from a donor-acceptor to just an acceptor. This modification also increases lipophilicity, which can affect cell permeability. nih.gov
Variation of the Alkylidene Substituent (-C(R)=NOH): Replacing the methyl group with other alkyl or aryl groups can explore the steric and hydrophobic requirements of the binding pocket.
Alterations of the Acetate Moiety:
The acetate side chain offers several avenues for modification.
Ester to Carboxylic Acid (-OCH₂COOH): Hydrolysis of the methyl ester to a carboxylic acid introduces a negative charge at physiological pH, which could form strong ionic bonds with a positively charged residue in the target protein. bohrium.com
Chain Length Variation (-O(CH₂)nCOOCH₃): Altering the length of the methylene (B1212753) linker can optimize the distance between the phenoxy ring and the ester group for better interaction with the target.
| Position of Variation | Substituent | Predicted Effect on Activity | Rationale |
| Phenoxy Ring | Electron-withdrawing | Potential Increase | Enhanced hydrogen bonding |
| Phenoxy Ring | Electron-donating | Potential Increase/Decrease | Altered electronic and hydrophobic interactions |
| Hydroxyimino Group | O-Alkylation | Altered Activity | Modified hydrogen bonding and lipophilicity |
| Acetate Moiety | Ester to Acid | Potential Increase | Introduction of ionic interaction potential |
Conformational Flexibility and its Role in Molecular Recognition
The ability of a molecule to adopt different three-dimensional arrangements, known as conformational flexibility, is crucial for its interaction with a biological target. arxiv.org For this compound, several rotatable bonds contribute to its flexibility:
Phenoxy-Acetate Linkage (Ar-O-CH₂): Rotation around this bond determines the orientation of the acetate side chain relative to the aromatic ring.
Ethylidene-Phenoxy Linkage (Ar-C(CH₃)=N): The geometry around this bond will influence the positioning of the oxime group.
Oxime Bond (C=N-OH): Rotation around the N-O bond can alter the directionality of the hydroxyl group's hydrogen bond.
The molecule must adopt a specific low-energy conformation, often referred to as the "bioactive conformation," to fit optimally into the binding site of its target. Molecular recognition processes can occur via an "induced-fit" mechanism, where the binding pocket of the target protein adapts to the ligand, or a "conformational selection" mechanism, where the ligand's pre-existing bioactive conformation is selected by the target. Understanding the conformational preferences of this compound is therefore essential for predicting its binding mode and for designing rigid analogs that lock in the bioactive conformation.
Rational Design Principles for Optimized Analogs
Rational drug design utilizes the understanding of SAR and molecular interactions to design new molecules with improved properties. longdom.org Based on the analysis of this compound, several principles can be applied to design optimized analogs:
Bioisosteric Replacement: Replacing functional groups with other groups that have similar steric and electronic properties (bioisosteres) can improve pharmacokinetic properties without losing biological activity. For example, the methyl ester could be replaced with a bioisosteric amide or a small heterocyclic ring.
Scaffold Hopping: The phenoxyacetate (B1228835) core could be replaced with a different chemical scaffold that maintains the essential pharmacophoric features in the correct spatial arrangement. This can lead to novel chemical entities with different intellectual property profiles.
Structure-Based Design: If the three-dimensional structure of the biological target is known, computational tools like molecular docking can be used to predict how different analogs will bind. nih.gov This allows for the design of molecules with optimized interactions with the binding site, leading to higher potency and selectivity.
Fragment-Based Design: The molecule can be deconstructed into its key fragments (phenoxy, oxime, acetate). These fragments can then be individually optimized for their interactions with the target, and then re-linked to create a more potent molecule.
By systematically applying these principles, it is possible to develop analogs of this compound with enhanced biological activity, improved selectivity, and better drug-like properties.
Mechanistic Investigations of Biological Action Excluding Clinical Human Data
Identification and Characterization of Molecular Targets
There is currently no specific information identifying and characterizing the molecular targets of Methyl 2-{4-[1-(hydroxyimino)ethyl]phenoxy}acetate. However, the structural motifs present in the compound, namely the phenoxyacetate (B1228835) and the oxime groups, are found in molecules with known biological activities.
Derivatives of phenoxyacetic acid have been investigated for their potential to act as selective inhibitors of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation. Additionally, some phenoxyacetate ester Schiff base compounds have been identified as inhibitors of α-glucosidase, an enzyme involved in carbohydrate metabolism. nih.gov
The oxime functional group is present in a wide array of biologically active compounds. Oximes are recognized as kinase inhibitors and have been shown to target over 40 different kinases, including those involved in cell cycle regulation and signaling pathways such as cyclin-dependent kinases (CDKs), glycogen (B147801) synthase kinase 3 (GSK-3), and Aurora kinases. nih.gov They are also known for their role as reactivators of acetylcholinesterase, an essential enzyme in the nervous system. nih.gov
Enzymatic Inhibition Studies and Kinetic Analysis
Specific enzymatic inhibition studies and kinetic analyses for this compound have not been reported. General principles of enzyme inhibition can be categorized as competitive, non-competitive, or uncompetitive, each affecting the enzyme's kinetic parameters (Vmax and Km) differently. However, without experimental data, the mode of action for this specific compound on any potential enzymatic target remains unknown.
Cellular and Subcellular Effects in Model Systems
There is a lack of published research on the cellular and subcellular effects of this compound in model systems. Studies on related chemical classes offer potential areas for future investigation. For instance, some oxime-containing compounds have demonstrated anticancer properties, suggesting they may influence processes like cell proliferation, apoptosis, and cell cycle progression. nih.gov
Elucidation of Biochemical Pathway Modulation
The biochemical pathways modulated by this compound have not been elucidated. Based on the activities of related compounds, potential pathways that could be investigated include prostaglandin (B15479496) synthesis (via COX enzymes), glucose metabolism (via α-glucosidase), and various cell signaling cascades regulated by kinases.
Mechanisms of Resistance Development at the Molecular Level
No studies have been conducted on the development of resistance to this compound at the molecular level.
Analytical Methodologies for Research and Quantification
Chromatographic Separation Techniques
Chromatography is the cornerstone for the separation of Methyl 2-{4-[1-(hydroxyimino)ethyl]phenoxy}acetate from impurities and complex mixtures. The choice between liquid and gas chromatography is primarily dictated by the compound's physicochemical properties, such as polarity, volatility, and thermal stability.
High-Performance Liquid Chromatography (HPLC) for Purity and Quantification
High-Performance Liquid Chromatography (HPLC) is a principal technique for the analysis of non-volatile and thermally sensitive compounds like this compound. A stability-indicating reversed-phase HPLC (RP-HPLC) method is typically developed to separate the main compound from its degradation products and synthesis-related impurities.
A typical HPLC method would involve a C18 analytical column, which separates compounds based on their hydrophobicity. The mobile phase often consists of a mixture of an aqueous buffer (like ammonium (B1175870) acetate (B1210297) or formic acid in water) and an organic solvent (such as acetonitrile (B52724) or methanol), run in either an isocratic or gradient elution mode to achieve optimal separation. csbsju.edu Detection is commonly performed using an ultraviolet (UV) detector set at a wavelength where the analyte exhibits maximum absorbance.
Method validation is critical to ensure reliability. nih.gov Key validation parameters include linearity, precision, accuracy, and the limits of detection (LOD) and quantification (LOQ). nih.govresearchgate.net For instance, a validated method would demonstrate a linear relationship between detector response and concentration over a specified range. nih.gov
Table 1: Illustrative HPLC Method Parameters and Validation Data
| Parameter | Typical Value/Condition |
|---|---|
| Chromatographic Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile: 0.1% Formic Acid in Water (Gradient) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | ~260 nm |
| Linearity Range | 1 - 100 µg/mL (R² > 0.999) |
| Limit of Quantification (LOQ) | ~1 µg/mL |
| Accuracy (Recovery) | 98% - 102% |
| Precision (RSD) | < 2% |
Gas Chromatography (GC) for Volatile Derivatives
Direct analysis of this compound by Gas Chromatography (GC) is challenging due to its low volatility and the potential for thermal degradation of the oxime and ester functional groups. Therefore, a derivatization step is essential to convert the analyte into a more volatile and thermally stable form suitable for GC analysis. mdpi.com
A common derivatization strategy involves silylation, where active hydrogens (such as the one in the oxime's hydroxyl group) are replaced with a trimethylsilyl (B98337) (TMS) group. nih.govresearchgate.net Reagents like N,O-bis(trimethylsilyl)acetamide (BSA) are used to produce the silylated derivative, which exhibits improved chromatographic properties and stability. nih.govresearchgate.net The derivatized sample is then injected into the GC, where it is separated on a capillary column (e.g., coated with a non-polar stationary phase like SP-2401-DB). nih.gov Detection is typically achieved using a Flame Ionization Detector (FID).
Advanced Detection Methods
For higher sensitivity and structural confirmation, chromatographic systems are often coupled with mass spectrometers. Other advanced techniques can be employed for trace-level analysis.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers exceptional sensitivity and selectivity for quantifying this compound, especially in complex biological or environmental samples. researchgate.netnih.gov After separation via HPLC, the analyte is ionized, typically using electrospray ionization (ESI), and then detected by a tandem mass spectrometer. nih.gov
The mass spectrometer operates in modes such as Multiple Reaction Monitoring (MRM), which provides high specificity by monitoring a particular fragmentation pathway of the parent ion to a specific product ion. nih.gov This technique allows for quantification at very low levels (ng/L to µg/L). researchgate.net The method development includes optimizing ionization and fragmentation parameters to achieve the best signal-to-noise ratio. Sample preparation, often involving Solid-Phase Extraction (SPE), is crucial to remove matrix interferences and pre-concentrate the analyte. researchgate.net
Table 2: Representative LC-MS/MS Method Parameters
| Parameter | Typical Value/Condition |
|---|---|
| LC Column | C18 or similar reversed-phase |
| Ionization Source | Electrospray Ionization (ESI), Positive or Negative Mode |
| MS Analyzer | Triple Quadrupole (QqQ) or Q-TOF |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
| Precursor Ion [M+H]⁺ | Calculated m/z for the target compound |
| Product Ion(s) | Specific fragments for quantification and confirmation |
| Limit of Quantification (LOQ) | 1.5 - 10.0 ng/L in water samples researchgate.net |
| Recovery | 71% - 118% researchgate.net |
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of GC with the detection capabilities of mass spectrometry. researchgate.net As with GC-FID, a derivatization step is required to make this compound amenable to GC analysis. mdpi.comoup.com The mass spectrometer provides definitive identification based on the mass spectrum of the derivatized analyte, which serves as a chemical fingerprint characterized by its unique fragmentation pattern. nih.gov
This technique is invaluable for confirming the identity of the compound and for identifying unknown impurities. thepharmajournal.com The mass spectrum of the silylated derivative of the target compound would be compared against a spectral library or interpreted to elucidate its structure. jmaterenvironsci.com For quantitative analysis, the instrument can be operated in Selected Ion Monitoring (SIM) mode, where only specific ion fragments are monitored, greatly enhancing sensitivity and selectivity compared to full-scan mode. nih.gov
Voltammetric and Spectrophotometric Techniques for Trace Analysis
For trace analysis, electrochemical and spectroscopic methods can offer sensitive and cost-effective alternatives or complementary approaches to chromatography.
Voltammetric Techniques : Voltammetry measures the current that flows in an electrochemical cell as the electrode potential is varied. honeywell.com It can be applied to the determination of organic compounds that are electrochemically active. The oxime group and the phenolic ether moiety in this compound could potentially be oxidized or reduced under specific conditions, allowing for its quantification using techniques like differential pulse voltammetry or square-wave voltammetry, which are known for their low detection limits. honeywell.com
Spectrophotometric Techniques : UV-Visible spectrophotometry can be used for quantification based on the principle of Beer's Law. A more specific approach involves forming a colored complex with a metal ion that can be measured colorimetrically. For instance, compounds with structures similar to the target molecule can form stable, colored chelate complexes with metal ions like iron(III) in an acidic medium. The resulting complex exhibits a distinct absorbance maximum at a specific wavelength (e.g., 418 nm), and the absorbance intensity is proportional to the concentration of the compound. This method can be simple, rapid, and sensitive for quantification in bulk drug or formulation analysis.
Table 3: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Acetonitrile |
| Methanol (B129727) |
| Formic Acid |
| Ammonium Acetate |
| N,O-bis(trimethylsilyl)acetamide (BSA) |
Sample Preparation Strategies for Complex Research Matrices
The accurate quantification of "this compound" in complex environmental and biological matrices necessitates robust sample preparation strategies. These strategies are crucial for removing interfering substances, concentrating the analyte to detectable levels, and ensuring compatibility with the chosen analytical instrument. The choice of a specific sample preparation technique is highly dependent on the nature of the matrix (e.g., soil, water, biological fluids) and the physicochemical properties of the analyte.
Given the structural features of "this compound," which include a phenoxyacetic acid methyl ester and a hydroxyimino (oxime) group, sample preparation methodologies can be adapted from established protocols for phenoxy herbicides and other polar organic compounds. obrnutafaza.hrdtic.milresearchgate.net
Soil and Sediment Samples
Soil and sediment matrices are inherently complex, containing a wide variety of organic and inorganic components that can interfere with analysis. The preparation of these samples typically involves several key steps: drying, homogenization, extraction, and clean-up.
Drying and Homogenization: Soil samples are generally dried to a constant weight to ensure consistent results. Drying is often performed at temperatures between 50°C and 60°C to minimize the volatilization of semi-volatile organic compounds. ku.eduwisc.edu Following drying, the sample is ground and sieved, typically through a 2 mm mesh, to achieve homogeneity and remove larger debris like rocks and roots. ku.eduwisc.edu
Extraction: The selection of an appropriate extraction solvent and technique is critical for efficiently isolating the target analyte from the solid matrix.
Solvent Extraction: Traditional methods like Soxhlet extraction or simple solvent extraction with shaking are effective. dtic.milacs.org The choice of solvent is guided by the polarity of the target compound. For a molecule like "this compound," a solvent of intermediate polarity or a mixture of polar and non-polar solvents would likely be effective.
Pressurized Liquid Extraction (PLE): Also known as Accelerated Solvent Extraction (ASE), this technique uses elevated temperatures and pressures to enhance extraction efficiency and reduce solvent consumption.
Ultrasonic Extraction: This method utilizes ultrasonic waves to disrupt the sample matrix and enhance the extraction of the analyte into the solvent.
Clean-up: The crude extract from soil or sediment samples often contains co-extracted interfering substances that must be removed prior to analysis.
Solid-Phase Extraction (SPE): This is a widely used clean-up technique. For phenoxyacetic acid derivatives, C18 or polymeric sorbents are commonly employed. obrnutafaza.hrdtic.milnih.gov The extract is passed through an SPE cartridge, where interfering compounds are either retained or washed away, while the analyte of interest is selectively eluted.
Dispersive Solid-Phase Extraction (d-SPE): Often used in QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) methods, d-SPE involves adding a sorbent to the extract, vortexing, and then centrifuging to remove the sorbent and adsorbed interferences.
Below is a table summarizing a potential sample preparation strategy for soil matrices.
Table 1: Illustrative Sample Preparation Strategy for Soil and Sediment
| Step | Procedure | Rationale |
|---|---|---|
| 1. Drying | Air-dry or oven-dry the sample at 50-60°C until constant weight. ku.eduwisc.edu | Removes moisture to allow for accurate weighing and prevent interference from water. |
| 2. Sieving | Pass the dried sample through a 2 mm sieve. ku.edu | Ensures sample homogeneity and removes large debris. |
| 3. Extraction | Extract a known weight of the sieved soil with a suitable solvent (e.g., acetonitrile, ethyl acetate) using mechanical shaking or sonication. dtic.mil | To transfer the analyte from the solid matrix to the liquid phase. |
| 4. Centrifugation | Centrifuge the mixture to separate the solid particles from the extract. | To clarify the extract before the clean-up step. |
| 5. Clean-up (SPE) | Pass the supernatant through a C18 or polymeric solid-phase extraction cartridge. obrnutafaza.hrnih.gov | To remove interfering co-extractants. |
| 6. Elution | Elute the analyte from the SPE cartridge with a small volume of an appropriate solvent. | To recover the purified analyte. |
| 7. Concentration | Evaporate the solvent to a smaller volume under a gentle stream of nitrogen. | To concentrate the analyte to a level suitable for instrumental analysis. |
Water Samples
For aqueous matrices such as groundwater, surface water, or wastewater, the primary challenge is the low concentration of the analyte and the presence of dissolved organic and inorganic matter.
Pre-treatment: Water samples may first be filtered to remove suspended solids. The pH of the sample may also need to be adjusted to optimize the extraction efficiency, particularly for compounds with acidic or basic functional groups. weber.hu
Extraction and Concentration:
Liquid-Liquid Extraction (LLE): This is a classic method where the water sample is extracted with an immiscible organic solvent. The choice of solvent depends on the polarity of the analyte.
Solid-Phase Extraction (SPE): SPE is the most common and efficient method for extracting and concentrating organic pollutants from water. obrnutafaza.hrdtic.milnih.govweber.hu For phenoxyacetic acid herbicides and related compounds, reversed-phase sorbents like C18 or polymeric sorbents are frequently used. nih.gov The large volume of the water sample is passed through the SPE cartridge, which retains the analyte. The analyte is then eluted with a small volume of an organic solvent, achieving significant concentration.
Solid-Phase Microextraction (SPME): SPME is a solvent-free technique where a fused silica (B1680970) fiber coated with a stationary phase is exposed to the water sample. nih.gov The analyte partitions onto the fiber, which is then thermally desorbed in the injection port of a gas chromatograph.
The following table outlines a typical SPE-based sample preparation workflow for water samples.
Table 2: Illustrative Solid-Phase Extraction (SPE) Protocol for Water Samples
| Step | Procedure | Rationale |
|---|---|---|
| 1. Filtration | Filter the water sample through a 0.45 µm filter. | To remove suspended particulate matter. |
| 2. pH Adjustment | Adjust the pH of the water sample to optimize analyte retention on the SPE sorbent. weber.hu | To ensure the analyte is in a form that will be efficiently retained by the sorbent. |
| 3. SPE Cartridge Conditioning | Condition a C18 or polymeric SPE cartridge by passing methanol followed by deionized water. obrnutafaza.hrweber.hu | To activate the sorbent and ensure reproducible retention. |
| 4. Sample Loading | Pass the water sample through the conditioned SPE cartridge at a controlled flow rate. obrnutafaza.hrweber.hu | To adsorb the analyte onto the SPE sorbent. |
| 5. Washing | Wash the cartridge with deionized water or a weak organic solvent mixture to remove polar interferences. | To remove co-adsorbed interfering compounds. |
| 6. Drying | Dry the SPE cartridge under a stream of nitrogen or by applying a vacuum. obrnutafaza.hr | To remove residual water before elution with an organic solvent. |
| 7. Elution | Elute the analyte from the cartridge with a small volume of a suitable organic solvent (e.g., acetonitrile, ethyl acetate). obrnutafaza.hr | To recover the concentrated and purified analyte. |
| 8. Final Concentration | If necessary, further concentrate the eluate under a gentle stream of nitrogen. | To achieve the desired concentration for instrumental analysis. |
Derivatization Strategies
For analysis by Gas Chromatography (GC), which often requires volatile and thermally stable analytes, derivatization may be a necessary step in the sample preparation workflow. The polar hydroxyimino and ester groups of "this compound" may benefit from derivatization to improve chromatographic behavior and detection sensitivity.
Silylation: This is a common derivatization technique where active hydrogens, such as the one in the oxime group, are replaced with a trimethylsilyl (TMS) group. astm.orgyoutube.com Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are frequently used. youtube.com
Acylation: This involves the reaction of the hydroxyl group with an acylating agent to form an ester.
Alkylation: This can be used to modify the hydroxyl group of the oxime. gcms.cz For instance, pentafluorobenzyl bromide (PFBBr) can be used to introduce a PFB group, which is highly sensitive to electron capture detection (ECD). research-solution.com
Derivatization can be performed after the final concentration step, just before injection into the GC. The choice of derivatization reagent and reaction conditions must be carefully optimized to ensure complete and reproducible derivatization.
Table 3: Common Derivatization Reactions for GC Analysis
| Functional Group to be Derivatized | Derivatization Reaction | Common Reagent(s) | Resulting Derivative |
|---|---|---|---|
| Hydroxyimino (-NOH) | Silylation | BSTFA, MSTFA | O-TMS-oxime |
| Hydroxyimino (-NOH) | Alkylation | PFBBr | O-PFB-oxime |
Computational Chemistry and Theoretical Studies
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the electronic properties of a molecule. These calculations can elucidate the distribution of electrons within Methyl 2-{4-[1-(hydroxyimino)ethyl]phenoxy}acetate, which is crucial for predicting its reactivity.
Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is indicative of the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy gap between HOMO and LUMO is a critical indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity.
For analogous compounds, quantum chemical calculations have been used to identify the most reactive sites within a molecule. For instance, in studies of other phenoxyacetate (B1228835) derivatives, the oxygen and nitrogen atoms are often found to have high atomic charges, indicating their propensity to participate in chemical reactions and form bonds with metals.
Molecular Docking and Dynamics Simulations for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is extensively used in drug discovery to understand how a ligand, such as this compound, might interact with a biological target, typically a protein or enzyme. The process involves predicting the binding mode and affinity, often expressed as a docking score.
Following docking, molecular dynamics (MD) simulations can be employed to study the stability of the ligand-target complex over time. MD simulations provide a detailed view of the dynamic behavior of the complex, taking into account the flexibility of both the ligand and the target. This can reveal key intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the binding.
Prediction of Spectroscopic Properties
Computational methods can be used to predict various spectroscopic properties of this compound, which can aid in its experimental characterization. Time-dependent DFT (TD-DFT) is a common method for predicting the ultraviolet-visible (UV-Vis) absorption spectra by calculating the electronic transition energies and oscillator strengths.
Similarly, the vibrational frequencies corresponding to infrared (IR) and Raman spectra can be calculated. These theoretical spectra can be compared with experimental data to confirm the molecular structure and assign specific vibrational modes to different functional groups within the molecule. For instance, the characteristic stretching frequencies of the C=N (oxime), C=O (ester), and O-H groups can be predicted.
Nuclear Magnetic Resonance (NMR) chemical shifts (e.g., ¹H and ¹³C) can also be computed. These predictions are valuable for interpreting experimental NMR spectra and confirming the connectivity of atoms within the molecule. In related compounds, ¹H-NMR spectra have been used to identify characteristic protons, such as those of the oxime and phenyl groups.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to correlate the chemical structure of a series of compounds with their biological activity. By developing a mathematical model, QSAR can predict the activity of new, untested compounds.
A QSAR study on a series of compounds including this compound would involve calculating a set of molecular descriptors that quantify various aspects of its structure, such as steric, electronic, and hydrophobic properties. These descriptors would then be used to build a model that relates them to a measured biological activity.
Although no specific QSAR models for this compound have been reported, studies on related phenoxyacetic acids have shown that hydrophobic and electron-withdrawing substituents can enhance biological activity. Such insights are valuable for guiding the design of more potent analogues.
Conformational Analysis and Energy Minimization
Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For a flexible molecule like this compound, identifying the most stable conformations is crucial as the conformation can significantly influence its biological activity.
Energy minimization is a computational process used to find the geometry of a molecule that corresponds to a minimum on the potential energy surface. This results in a stable, low-energy conformation. Various algorithms can be employed for this purpose, often in conjunction with different force fields or quantum mechanical methods.
Studies on similar molecules have shown that the planarity of different parts of the molecule and the dihedral angles between rings are important conformational features. For this compound, conformational analysis would likely focus on the rotational freedom around the ether linkage and the orientation of the hydroxyimino and acetate (B1210297) groups.
Environmental Fate and Ecotoxicological Studies Excluding Human Safety
Degradation Pathways in Environmental Compartments (e.g., soil, water)
There is currently no available information in the scientific literature detailing the degradation pathways of Methyl 2-{4-[1-(hydroxyimino)ethyl]phenoxy}acetate in environmental compartments such as soil and water.
Microbial Degradation and Biotransformation
No studies have been published that investigate the microbial degradation or biotransformation of this compound. The susceptibility of this compound to microbial breakdown, the microorganisms that might be involved, and the potential metabolites formed remain unknown.
Photodegradation Mechanisms
The photodegradation mechanisms of this compound have not been documented. Research is needed to understand its stability under sunlight in aquatic and terrestrial environments and to identify any photoproducts that may be formed.
Persistence and Mobility in Environmental Matrices
Data on the persistence and mobility of this compound in environmental matrices are not available. Key parameters such as its half-life in soil and water, and its potential for leaching through the soil profile, have not been determined.
Bioaccumulation Potential in Non-Target Organisms
The bioaccumulation potential of this compound in non-target organisms has not been assessed. Studies are required to determine its octanol-water partition coefficient (Kow) and to conduct bioconcentration studies in relevant species.
Ecotoxicological Effects on Model Organisms (e.g., aquatic life, plants, soil microorganisms)
There are no published ecotoxicological studies on the effects of this compound on model organisms. Therefore, data on its acute and chronic toxicity to aquatic life (e.g., fish, daphnids, algae), terrestrial plants, and soil microorganisms are not available. The table below, intended to summarize such findings, remains unpopulated due to this data deficiency.
| Organism Type | Species | Endpoint | Value | Reference |
|---|---|---|---|---|
| No data available |
Applications As Research Probes and Precursors
Role in Organic Synthesis and Functional Group Transformations
In the field of organic synthesis, Methyl 2-{4-[1-(hydroxyimino)ethyl]phenoxy}acetate is primarily utilized as an intermediate. Its chemical structure contains several reactive sites—the ester, the oxime, and the aromatic ring—that can be selectively modified. This allows chemists to use it as a starting point for constructing more elaborate molecular architectures.
The compound's utility stems from the distinct reactivity of its functional groups:
The Ester Group (-COOCH₃): The methyl ester can undergo common transformations such as hydrolysis to the corresponding carboxylic acid, or amidation to form various amides. For instance, a related compound, E-α-hydroxyimino-2-(4-methylphenoxy)phenylacetic acid methyl ester, can be converted to E-2-hydroxyimino-N-methyl-2-[2-(4-methylphenoxy)phenyl]acetamide by reacting it with a methylamine (B109427) solution. google.com
The Oxime Group (-C=NOH): The hydroxyl group of the oxime is nucleophilic and can be alkylated or acylated to produce various oxime ethers and esters. This transformation is particularly significant in the synthesis of agrochemicals, where the free hydroxyl is converted to a methoxy (B1213986) group (-C=NOCH₃) to yield active fungicidal compounds. researchgate.net A similar process involves the methylation of E-2-hydroxyimino-N-methyl-2-[2-(4-methylphenoxy)phenyl]acetamide using dimethylsulfate to produce a methoxyimino compound. google.com
The Aromatic Ring: The phenoxy ring can potentially undergo electrophilic substitution reactions, although the conditions must be carefully controlled to avoid side reactions with the other functional groups.
A key application of structurally similar compounds is as intermediates in the synthesis of commercial products. For example, Methyl 2-{2-[(2-methylphenoxy)methyl]phenyl}-2-oxoacetate serves as a direct precursor for Kresoxim-methyl, an active agrochemical with fungicidal properties. researchgate.net This highlights the role of the core phenoxyacetate (B1228835) structure in building complex, high-value molecules.
Table 1: Potential Functional Group Transformations
| Functional Group | Type of Reaction | Potential Product | Significance |
|---|---|---|---|
| Methyl Ester | Amidation | 2-{4-[1-(hydroxyimino)ethyl]phenoxy}acetamide | Introduction of new functional groups, modification of solubility and binding properties. |
| Oxime (Hydroxyimino) | O-Methylation | Methyl 2-{4-[1-(methoxyimino)ethyl]phenoxy}acetate | Key step in synthesizing certain strobilurin fungicides from their hydroxyimino precursors. researchgate.net |
| Oxime (Hydroxyimino) | Reduction | Methyl 2-{4-[1-aminoethyl]phenoxy}acetate | Conversion to an amine, enabling further derivatization. |
Utility in Agrochemical Research (e.g., as a lead compound or intermediate for herbicides/fungicides)
The molecular framework of this compound is highly relevant to the agrochemical industry. Both the phenoxyacetic acid moiety and the α,β-unsaturated oxime ester structure are found in numerous commercial herbicides and fungicides.
As a Fungicide Intermediate: The compound is structurally analogous to key intermediates used in the production of strobilurin fungicides. google.com Strobilurins, such as Kresoxim-methyl, are a major class of agricultural fungicides that act by inhibiting mitochondrial respiration in fungi. nih.gov Kresoxim-methyl is specifically methyl (2E)-2-methoxyimino-2-[2-[(2-methylphenoxy)methyl]phenyl]acetate. nih.gov The synthesis of such compounds often proceeds through a hydroxyimino precursor like this compound. The final step typically involves the methylation of the oxime's hydroxyl group to form the active methoxyimino ether. researchgate.net Patents describe α-hydroxyimino phenylacetic acid methyl ester derivatives as useful intermediates for agricultural fungicides. google.com
Relevance to Herbicides: The phenoxyacetate portion of the molecule is the core structure of a major class of selective herbicides, including 2,4-D (2,4-dichlorophenoxyacetic acid) and MCPA (2-methyl-4-chlorophenoxyacetic acid). nih.gov These compounds function as synthetic auxins, causing uncontrolled growth and eventual death in broadleaf weeds. nih.gov While this compound itself is not a herbicide, its phenoxyacetate backbone makes it a valuable starting material or lead compound for developing new herbicidal molecules with potentially different modes of action or improved properties.
Table 2: Related Structures in Agrochemicals
| Compound Class/Example | Structural Similarity | Agrochemical Application | Reference |
|---|---|---|---|
| Kresoxim-methyl | Methoxyiminoacetate (from a hydroxyimino precursor) | Fungicide | researchgate.netnih.gov |
| Phenoxyacetic acids (e.g., MCPA) | Phenoxyacetate core structure | Herbicide | nih.gov |
| Pyrimidinyloxyphenoxypropionates | Phenoxy-ether linkage | Herbicide |
Application in Biochemical Pathway Elucidation Studies
While direct studies using this compound for biochemical pathway elucidation are not widely documented, its structure suggests significant potential as a research probe, particularly in the context of its agrochemical applications.
The primary biochemical target of strobilurin fungicides, which are close analogues, is the cytochrome bc1 complex (Complex III) in the mitochondrial electron transport chain. nih.gov Inhibition of this complex blocks ATP synthesis, leading to fungal cell death. This compound could be used as a tool to investigate this pathway:
Structure-Activity Relationship (SAR) Studies: By comparing the inhibitory activity of the hydroxyimino compound with its methylated counterpart (the active fungicide), researchers can determine the importance of the oxime's hydroxyl group versus a methoxy group for binding to the target enzyme. This helps in mapping the enzyme's active site and understanding the molecular interactions required for inhibition.
Probing Resistance Mechanisms: Fungal populations can develop resistance to strobilurin fungicides, often through mutations in the cytochrome b gene. The compound could be used in comparative studies with resistant and susceptible fungal strains to explore how these mutations affect the binding and efficacy of different inhibitors.
Investigating Off-Target Effects: Phenoxyacetic acid-based herbicides have been studied for their effects on biochemical pathways in non-target organisms, such as their impact on hepatic peroxisomal enzymes in rats. nih.gov Similarly, this compound could be used to probe for potential off-target effects of this class of compounds in environmental or toxicological studies.
Its use as a research probe would allow for a deeper understanding of the mechanisms of action and resistance, contributing to the design of more effective and safer agrochemicals.
Potential as a Scaffold for Novel Chemical Entity Development
A chemical scaffold is a core structure of a molecule upon which various functional groups can be built to create a library of new compounds. This compound represents a valuable scaffold due to the proven biological activities associated with its constituent parts.
The Phenoxy Moiety as a Privileged Scaffold: The terminal phenoxy group is considered a "privileged scaffold" in medicinal chemistry, as it is a structural component of many approved drugs with a wide range of therapeutic uses. nih.govmdpi.com Phenoxyacetic acid derivatives have been investigated for numerous biological activities, including antimicrobial, anti-inflammatory, anti-diabetic, and anticancer properties. nih.govresearchgate.netresearchgate.net This versatility makes the phenoxyacetate core an attractive starting point for drug discovery programs.
The Pharmacological Significance of Oximes: The oxime functional group is also present in many pharmacologically active compounds, including FDA-approved antibiotics. nih.gov Its ability to act as both a hydrogen bond donor and acceptor makes it a versatile functional group for interacting with biological targets. nih.gov
The combination of the privileged phenoxy scaffold with the functionally versatile oxime group makes this compound a promising platform for developing novel chemical entities. By systematically modifying the ester, oxime, and aromatic ring, chemists can generate diverse libraries of new compounds to screen for a wide array of biological activities, extending beyond agrochemicals into potential therapeutic areas.
Table 3: Biological Activities Associated with the Phenoxyacetate Scaffold
| Investigated Activity | Compound Type | Therapeutic/Research Area | Reference |
|---|---|---|---|
| Anti-mycobacterial | Phenoxy acetic acid analogs | Infectious Disease | nih.gov |
| Anti-diabetic (FFA1 Agonist) | Phenoxyacetic acid derivative | Metabolic Disease | researchgate.net |
| Antihyperlipidemic | Phenoxy acid derivatives | Cardiovascular Disease | researchgate.net |
| Antimicrobial | Phenoxy thiosemicarbazide (B42300) derivatives | Infectious Disease | nih.gov |
Future Research Directions and Perspectives
Addressing Challenges in Synthetic Accessibility
A foundational step in exploring any new compound is the development of efficient and scalable synthetic routes. While the synthesis of related oximes and phenoxyacetates has been reported, specific challenges may arise for Methyl 2-{4-[1-(hydroxyimino)ethyl]phenoxy}acetate. Future research should focus on:
Optimization of Oximation: The formation of the hydroxyimino group from a corresponding ketone precursor is a critical step. Research should aim to identify the most effective hydroxylamine (B1172632) salt and base combination to ensure high conversion and minimize side reactions. The reaction conditions, such as solvent, temperature, and reaction time, will need to be systematically optimized to maximize yield and purity.
Etherification Strategies: The Williamson ether synthesis is a common method for forming the phenoxyacetate (B1228835) linkage. However, potential for O- versus C-alkylation of the phenolate (B1203915) intermediate exists. Investigations into alternative methods, such as copper-catalyzed cross-coupling reactions, could provide milder and more selective routes.
Purification and Characterization: Developing robust purification protocols, likely involving column chromatography and recrystallization, will be essential to obtain highly pure material for biological testing. Comprehensive characterization using techniques like NMR spectroscopy (¹H and ¹³C), mass spectrometry, and elemental analysis will be necessary to confirm the structure and purity of the final compound.
Deeper Understanding of Mechanistic Specificity and Selectivity
Once a reliable synthetic route is established, elucidating the compound's mechanism of action will be paramount. The presence of the oxime and phenoxyacetate moieties suggests several potential biological targets. Future studies should include:
Target Identification: Broad-based screening against a panel of enzymes and receptors could reveal initial "hits." The oxime group, for instance, is known to be a feature in cholinesterase reactivators. The phenoxyacetate structure is found in some herbicides and lipid-lowering agents. nih.gov These known activities of related compounds can guide the initial screening process.
Enzyme Inhibition Kinetics: If the compound shows inhibitory activity against a particular enzyme, detailed kinetic studies should be performed to determine the mode of inhibition (e.g., competitive, non-competitive, uncompetitive). This information is crucial for understanding how the molecule interacts with its target.
Structural Biology: Obtaining a co-crystal structure of this compound bound to its biological target would provide invaluable insights into its binding mode and the specific molecular interactions responsible for its activity and selectivity. This structural information would also guide future efforts in rational drug design.
Integration with Advanced High-Throughput Screening Technologies
To efficiently explore the biological potential of this compound and its future analogs, integration with high-throughput screening (HTS) technologies is essential.
Assay Development: Robust and miniaturized assays compatible with HTS platforms need to be developed. These could be biochemical assays measuring enzyme activity or cell-based assays assessing cellular responses.
Compound Library Generation: A focused library of analogs of this compound should be synthesized to explore the structure-activity relationship (SAR). Modifications could include altering the ester group, substituting the phenyl ring, and modifying the oxime moiety.
Data Analysis and Hit Triage: HTS campaigns generate vast amounts of data. Implementing sophisticated data analysis pipelines will be necessary to identify genuine "hits," prioritize them for further investigation, and identify preliminary SAR trends.
Exploration of New Biological Activities Beyond Known Applications
While the structural features of this compound may suggest certain biological activities, it is crucial to cast a wide net to uncover novel applications.
Broad Phenotypic Screening: Screening the compound in a variety of cell-based phenotypic assays can uncover unexpected biological effects. For example, assays for anti-proliferative activity against cancer cell lines, anti-inflammatory effects, or antimicrobial properties could be employed.
"Omics" Technologies: If a phenotypic effect is observed, "omics" technologies such as transcriptomics, proteomics, and metabolomics can be used to identify the underlying molecular pathways affected by the compound. This can help in identifying novel biological targets.
In Vivo Model Testing: Promising in vitro findings should be followed up with testing in relevant animal models of disease to assess efficacy and provide a preliminary indication of the compound's pharmacokinetic and pharmacodynamic properties.
Development of Sustainable and Economically Viable Research Methodologies
In parallel with exploring the compound's biological potential, a focus on developing sustainable and cost-effective research methodologies is crucial for long-term viability.
Green Chemistry Approaches: The synthesis of this compound and its analogs should be designed with the principles of green chemistry in mind. This includes using less hazardous solvents, minimizing waste generation, and exploring catalytic methods to improve atom economy.
Computational Modeling: In silico methods, such as molecular docking and quantitative structure-activity relationship (QSAR) modeling, can be used to predict the biological activity of virtual compounds before they are synthesized. This can help to prioritize synthetic efforts and reduce the number of compounds that need to be prepared and tested, saving time and resources.
Biocatalysis: Exploring the use of enzymes to catalyze key steps in the synthesis could offer a more sustainable and selective alternative to traditional chemical methods.
By systematically addressing these future research directions, the scientific community can build a comprehensive understanding of this compound, from its fundamental chemical properties to its potential applications in various fields of biology and medicine.
Q & A
Basic: What synthetic strategies are recommended for preparing Methyl 2-{4-[1-(hydroxyimino)ethyl]phenoxy}acetate?
Methodological Answer:
The synthesis typically involves multi-step reactions starting with substituted phenols and acetates. For example:
- Step 1: Introduce the hydroxyiminoethyl group onto the phenyl ring via condensation of 4-acetylphenol with hydroxylamine, followed by protection/deprotection steps to ensure regioselectivity.
- Step 2: Etherification of the phenolic oxygen with methyl bromoacetate under basic conditions (e.g., K₂CO₃ in DMF) to form the phenoxyacetate backbone.
- Step 3: Final purification via column chromatography or recrystallization.
Similar protocols are validated in the synthesis of methoxyimino analogs, where protecting groups (e.g., methoxy) are used to prevent side reactions .
Basic: How can NMR spectroscopy confirm the structure and stereochemistry of this compound?
Methodological Answer:
- ¹H NMR: Key signals include:
- A singlet at ~3.7 ppm for the methyl ester (COOCH₃).
- Doublets for aromatic protons (δ 6.8–7.2 ppm) and the hydroxyimino group (δ 8.5–9.0 ppm, broad if exchangeable).
- A quartet for the ethyl group adjacent to the imino moiety (δ 1.2–1.5 ppm for CH₂ and δ 4.0–4.3 ppm for CH).
- ¹³C NMR: Confirm ester carbonyl (δ ~170 ppm) and imino carbon (δ ~150 ppm).
Reference spectra for structurally related compounds, such as methyl 2-(methoxyimino)phenylacetates, show analogous patterns .
Advanced: What metabolic interactions are observed with liver microsomal enzymes, and how are they studied?
Methodological Answer:
- In vitro assays: Incubate the compound with rat or human liver microsomes (e.g., CYP450 isoforms) and NADPH. Monitor metabolites via LC-MS/MS.
- Probe substrates: Use CYP-specific inhibitors (e.g., ketoconazole for CYP3A4) to identify metabolic pathways.
Studies on phenylacetic acid derivatives reveal hydroxylation at the para position as a primary metabolic route, with potential competition from the hydroxyimino group .
Advanced: How does substituting hydroxyimino for methoxyimino alter biological activity?
Methodological Answer:
- Bioactivity assays: Compare fungicidal/insecticidal efficacy using agar dilution (for fungi) or contact toxicity tests (for insects).
- Hydroxyimino vs. methoxyimino: The hydroxyimino group enhances hydrogen-bonding potential, improving target binding (e.g., to fungal cytochrome bc₁ complexes) but may reduce hydrolytic stability.
Data from methoxyimino analogs (e.g., pyriminobac-methyl) show reduced activity against resistant strains, suggesting hydroxyimino derivatives could mitigate resistance .
Advanced: What challenges arise in achieving regioselective substitution during synthesis?
Methodological Answer:
- Competing reactions: Etherification at undesired positions (e.g., ortho instead of para) due to steric hindrance or electronic effects.
- Mitigation strategies: Use bulky directing groups (e.g., tert-butyl) during phenol activation or employ transition-metal catalysts (e.g., CuI) for Ullmann-type couplings.
Evidence from multi-ether compounds highlights the importance of stepwise protection and low-temperature conditions to suppress side reactions .
Advanced: Which analytical methods ensure purity and stability under varying conditions?
Methodological Answer:
- HPLC-DAD/ELSD: Use a C18 column with acetonitrile/water gradients to resolve impurities.
- Stability testing: Accelerated degradation studies (40°C/75% RH for 6 months) monitor hydrolysis of the ester or imino groups.
- Mass balance: Quantify degradation products (e.g., free phenol or acetic acid) via titration or GC-MS.
Similar protocols are applied to ethyl 4-methylphenoxyacetate, where acid value and refractive index are critical stability indicators .
Advanced: How is computational modeling used to predict interactions with biological targets?
Methodological Answer:
- Docking studies: Use software like AutoDock Vina to simulate binding to enzymes (e.g., acetylcholinesterase) or receptors.
- QSAR models: Correlate substituent electronic parameters (Hammett σ) with bioactivity data from analogs.
For example, methoxyimino derivatives show lower binding energy to fungal enzymes compared to hydroxyimino variants, aligning with experimental IC₅₀ trends .
Advanced: What role does the hydroxyimino group play in photodegradation pathways?
Methodological Answer:
- Photolysis studies: Expose the compound to UV light (λ = 254 nm) in aqueous/organic solvents. Track degradation via UV-Vis spectroscopy.
- Mechanistic insights: The hydroxyimino group undergoes cis-trans isomerization under UV, leading to nitroso intermediates or radical formation.
Comparisons with (4-chloro-2-methylphenoxy)acetic acid show that electron-withdrawing substituents accelerate degradation, while hydroxyimino groups stabilize intermediates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
